molecular formula C10H18ClNO2 B2572125 Ethyl 5-azaspiro[3.4]octane-8-carboxylate hydrochloride CAS No. 2230807-44-8

Ethyl 5-azaspiro[3.4]octane-8-carboxylate hydrochloride

Cat. No.: B2572125
CAS No.: 2230807-44-8
M. Wt: 219.71
InChI Key: CCCDDLSIWMSVLF-UHFFFAOYSA-N
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Description

Ethyl 5-azaspiro[3.4]octane-8-carboxylate hydrochloride is a chemical compound with the molecular formula C10H17NO2·HCl. It is known for its unique spirocyclic structure, which consists of a spiro-connected azaspiro and octane ring system. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Scientific Research Applications

Ethyl 5-azaspiro[3.4]octane-8-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-azaspiro[3.4]octane-8-carboxylate hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as an amino alcohol, with an ester or acid chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-azaspiro[3.4]octane-8-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines .

Mechanism of Action

The mechanism of action of ethyl 5-azaspiro[3.4]octane-8-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-azaspiro[3.4]octane-8-carboxylate hydrochloride stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, offering advantages over other similar compounds in terms of reactivity and potential biological activities .

Properties

IUPAC Name

ethyl 5-azaspiro[3.4]octane-8-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2.ClH/c1-2-13-9(12)8-4-7-11-10(8)5-3-6-10;/h8,11H,2-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCCDDLSIWMSVLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCNC12CCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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